Bendamustine Chloro Dimer Impurity is a significant impurity associated with bendamustine hydrochloride, a chemotherapeutic agent primarily used in the treatment of chronic lymphocytic leukemia and lymphomas. This compound, identified by its CAS number 1228551-91-4, is noteworthy for its potential impact on the stability and efficacy of bendamustine formulations. The presence of impurities such as the chloro dimer can influence drug performance and safety profiles, necessitating thorough analysis and characterization.
Bendamustine Chloro Dimer Impurity arises during the synthesis of bendamustine hydrochloride, particularly through hydrolysis and subsequent reactions that can lead to dimer formation. The compound's synthesis has been documented in various studies, highlighting its relevance in pharmaceutical chemistry and quality control processes.
Bendamustine Chloro Dimer Impurity can be classified as a chemical impurity within the broader category of alkylating agents. Alkylating agents are known for their ability to attach alkyl groups to DNA, which can disrupt cellular processes and lead to cell death, making them effective in cancer treatment.
The synthesis of Bendamustine Chloro Dimer Impurity involves a multi-step process derived from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. This synthesis typically includes:
This process consists of approximately nine sequential steps, demonstrating a complex synthetic pathway that ensures the purity and structural integrity of the resulting compound .
The molecular formula for Bendamustine Chloro Dimer Impurity is , with a molecular weight of 680.06 g/mol. The structure features multiple functional groups including:
The detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which help confirm the identity and purity of the synthesized compound .
The formation of Bendamustine Chloro Dimer Impurity involves several critical chemical reactions:
These reactions highlight the complexity of synthesizing pharmaceutical compounds where control over reaction conditions is paramount to avoid unwanted side products .
While specific data on the mechanism of action for Bendamustine Chloro Dimer Impurity itself is limited, it is closely related to bendamustine's action as an alkylating agent. Bendamustine primarily works by:
Understanding these mechanisms is crucial for evaluating how impurities like the chloro dimer might influence therapeutic outcomes or toxicity profiles .
Bendamustine Chloro Dimer Impurity exhibits distinct physical and chemical properties:
Analytical methods such as high-performance liquid chromatography are employed to assess these properties and ensure compliance with pharmacopoeial standards .
Bendamustine Chloro Dimer Impurity serves several scientific purposes:
Bendamustine Chloro Dimer Impurity (CAS No. 1228551-91-4), formally designated as Bendamustine USP Related Compound H, is a dimeric process-related impurity formed during the synthesis or storage of bendamustine hydrochloride. Its systematic IUPAC name is 4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid, reflecting its structural duality [1] [8]. This impurity features two interconnected bendamustine-like moieties joined via an ester linkage, where the carboxylic acid group of one molecule condenses with the hydroxyethylamino group of another [3] [6].
Table 1: Structural and Physicochemical Properties of Bendamustine Chloro Dimer Impurity
Property | Specification |
---|---|
Molecular Formula | C₃₂H₄₁Cl₃N₆O₄ |
Molecular Weight | 680.08 g/mol (680.06-680.08 range across sources) |
CAS Registry Number | 1228551-91-4 |
USP Designation | Bendamustine Related Compound H |
Appearance | Light Beige to Pale Yellow Solid |
Key Spectral Data | MS: m/z=679 [M+H]⁺, 677 [M-H]⁻; ¹H NMR and ¹³C NMR confirmed [3] |
The impurity exhibits limited solubility, being slightly soluble in acetonitrile, DMSO, and methanol [4] [8]. Its structural complexity necessitates advanced separation techniques (e.g., ODS-C18 chromatography with acetonitrile/dilute HCl mobile phases) for purification and isolation [3]. Notably, the deschloro variant (Deschloro Dimer Impurity, CAS 1391052-61-1) exists with molecular formula C₃₂H₄₄N₆O₇ (MW 636.75 g/mol), highlighting the chlorine dependence of the alkylating functionality [2] [5].
The formation of Bendamustine Chloro Dimer Impurity occurs primarily through an esterification reaction between bendamustine hydrochloride and its monohydroxy derivative (HP1, USP Related Compound E). This condensation occurs under specific synthesis conditions, particularly in the presence of condensing agents and catalysts [3]. As disclosed in the patent CN105566226A, the dimerization proceeds via:
Bendamustine HCl + Monohydroxy Bendamustine HCl → Bendamustine Chloro Dimer Impurity
The reaction requires:
Table 2: Critical Parameters in Controlled Synthesis of Bendamustine Chloro Dimer Impurity
Reaction Parameter | Optimal Conditions | Purpose |
---|---|---|
Condensing Agents | EDCI, HATU, CDI, TBTU | Facilitate ester bond formation |
Catalysts | DMAP, TEA, DIPEA | Accelerate reaction kinetics |
Solvent System | DMF, NMP, DMSO, THF | Dissolve reactants while enabling condensation |
Purification Method | ODS-C18 chromatography with acetonitrile/dilute HCl (pH 2-3) | Isolate high-purity dimer (>95%) [3] |
This impurity emerges as a stability-indicating marker in drug formulations, with its levels directly correlating to synthesis quality control and storage conditions. Its formation mechanism underscores the reactivity of bendamustine’s hydroxyethyl side chain, necessitating stringent process controls during active pharmaceutical ingredient (API) manufacturing [3] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1